molecular formula C10H15ClN2O B12056966 Epiboxidine hydrochloride

Epiboxidine hydrochloride

Cat. No.: B12056966
M. Wt: 214.69 g/mol
InChI Key: NSMIYECGCNTSSS-CTERPIQNSA-N
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Description

Epiboxidine hydrochloride is a chemical compound that acts as a potent and selective agonist at neural nicotinic acetylcholine receptors. It is a methylisoxazole analog of the alkaloid epibatidine, which is derived from the skin of certain frogs. This compound was developed as a less toxic alternative to epibatidine, which is known for its extremely potent analgesic properties but also for its high toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epiboxidine hydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoxazole ring and the subsequent attachment of the azabicycloheptane moiety. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Epiboxidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epiboxidine oxides, while reduction reactions may produce reduced forms of epiboxidine .

Scientific Research Applications

Epiboxidine hydrochloride is primarily used in scientific research due to its potent activity at nicotinic acetylcholine receptors. Its applications include:

Mechanism of Action

Epiboxidine hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α3β4 and α4β2 subtypes. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of potency and reduced toxicity compared to epibatidine. While it is less potent than epibatidine, it offers a safer profile for research applications, making it a valuable tool in the study of nicotinic acetylcholine receptors .

Biological Activity

Epiboxidine hydrochloride is a synthetic compound that serves as a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, including binding affinities, pharmacological effects, and comparative toxicity profiles with related compounds.

  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Molecular Weight : 214.69 g/mol
  • CAS Number : 862909-67-9

Binding Affinity

This compound exhibits high affinity for various nAChR subtypes, particularly the α4β2 and α7 receptors. The following table summarizes its binding affinities compared to related compounds:

CompoundReceptor TypeBinding Affinity (K_i, nM)
This compoundα4β20.46
α76.0
Epibatidineα4β20.04
α70.02
ABT-418α4β230
α7200

The binding affinity of epiboxidine for the rat α4β2 receptor is recorded at Ki=0.46nMK_i=0.46\,\text{nM}, while for the human variant it is Ki=1.2nMK_i=1.2\,\text{nM} . This indicates a significant selectivity towards the α4β2 subtype compared to the α7 subtype.

In Vitro Studies

In vitro studies demonstrate that this compound stimulates ion flux in neuronal cells. It has been shown to activate PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, exhibiting an effective concentration (EC50) of 0.18μM0.18\,\mu M for sodium influx . Additionally, it has shown activity against the α3β4 nAChR with a Ki=19nMK_i=19\,nM .

In Vivo Studies

In vivo experiments indicate that this compound possesses notable analgesic properties. A study reported that a dose of 20μg/kg20\,\mu g/kg administered intraperitoneally resulted in significant pain relief in mice . Higher doses of 5050 and 100mg/kg100\,mg/kg also demonstrated substantial antinociceptive effects in hot plate tests .

Toxicity Profile

Compared to its parent compound, epibatidine, this compound has a markedly lower toxicity profile. While epibatidine is known for its high toxicity and narrow therapeutic window, epiboxidine exhibits reduced adverse effects in animal models . This enhanced safety profile makes it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Fitch et al. (2004) explored the synthesis and nicotinic activity of various epiboxidine analogs, confirming their high affinity for nAChRs .
  • Badio et al. (1997) synthesized epiboxidine and assessed its activity at nAChRs, finding it nearly equipotent to epibatidine but significantly less toxic .
  • Dallanoce et al. (2012) conducted detailed binding studies that reinforced the selectivity of epiboxidine for the α4β2 receptor over other subtypes .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1

InChI Key

NSMIYECGCNTSSS-CTERPIQNSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl

Canonical SMILES

CC1=NOC(=C1)C2CC3CCC2N3.Cl

Origin of Product

United States

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